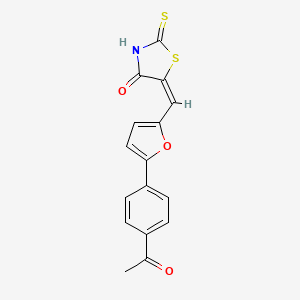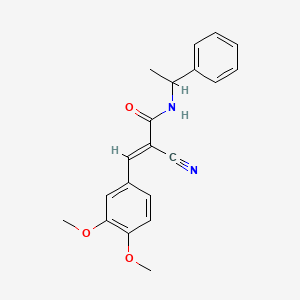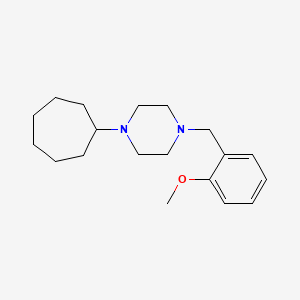![molecular formula C19H27BrN2O2 B10880796 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a piperazine ring. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Coupling with Piperazine: The bromophenoxy intermediate is then coupled with 4-(4-methylcyclohexyl)piperazine using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methylcyclohexyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially acting as agonists or antagonists. The bromophenoxy group may also play a role in binding to specific sites on proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may confer unique properties in terms of reactivity and biological activity compared to its chloro and fluoro analogs.
Propiedades
Fórmula molecular |
C19H27BrN2O2 |
|---|---|
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
Clave InChI |
LYPNODKGBCREBS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880728.png)

![2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10880738.png)

![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate](/img/structure/B10880759.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10880760.png)
![4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B10880767.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)


![Methyl 7-(2,4-dichlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10880791.png)
![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
